molecular formula C18H26N2O2 B5346686 1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine

1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine

Cat. No. B5346686
M. Wt: 302.4 g/mol
InChI Key: FOGUAIGFPRPNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine, also known as IPP, is a piperazine derivative that has been extensively studied for its potential applications in scientific research. This compound is a white crystalline powder that is soluble in water and organic solvents. IPP has been shown to possess a variety of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, neuroscience, and biochemistry.

Mechanism of Action

The mechanism of action of 1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine is not fully understood, but it is believed to act as a modulator of neurotransmitter release and uptake. This compound has been shown to enhance the release of dopamine and serotonin in the brain, leading to increased neuronal activity. Additionally, this compound has been shown to have vasodilatory effects, which may be due to its ability to modulate the release of nitric oxide in the cardiovascular system.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including enhanced neurotransmitter release, vasodilation, and immunomodulation. This compound has also been shown to have antioxidant and anti-inflammatory properties, making it a potential treatment for a variety of diseases and conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine in lab experiments is its ability to modulate neurotransmitter release and uptake, making it a valuable tool for studying the effects of psychotropic drugs on neuronal activity. Additionally, this compound has been shown to have vasodilatory effects, making it a potential treatment for hypertension. However, one limitation of using this compound in lab experiments is its potential toxicity at high doses, which may limit its use in certain applications.

Future Directions

There are a variety of future directions for research on 1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine, including studies on its potential therapeutic applications in the treatment of hypertension, neurodegenerative diseases, and immune disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds. Finally, the development of new synthesis methods and modifications to the chemical structure of this compound may lead to the development of new and more effective compounds for use in scientific research.

Synthesis Methods

The synthesis of 1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine involves the reaction of piperazine with 2-isopropylphenol and acetic anhydride, followed by allylation of the resulting product. This method has been optimized to produce high yields of pure this compound, making it a reliable and efficient process for the production of this compound.

Scientific Research Applications

1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. In neuroscience, this compound has been used to study the effects of serotonin and dopamine on neuronal activity, as well as the mechanisms of action of various psychotropic drugs. In cardiovascular research, this compound has been shown to have vasodilatory effects, making it a potential treatment for hypertension. In immunology, this compound has been used to study the effects of cytokines on immune cell function, as well as the mechanisms of action of various immunomodulatory drugs.

properties

IUPAC Name

2-(2-propan-2-ylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-4-9-19-10-12-20(13-11-19)18(21)14-22-17-8-6-5-7-16(17)15(2)3/h4-8,15H,1,9-14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGUAIGFPRPNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)N2CCN(CC2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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